molecular formula C24H28O8 B12430030 5-Acetoxymatairesinoldimethylether

5-Acetoxymatairesinoldimethylether

Cat. No.: B12430030
M. Wt: 444.5 g/mol
InChI Key: CJBJCEARMFPRTA-PNCHPQGNSA-N
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Description

5-Acetoxymatairesinoldimethylether is a chemical compound with the molecular formula C24H28O8. It is a derivative of matairesinol, a lignan found in various plants. This compound is known for its potential biological activities and has been studied for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxymatairesinoldimethylether typically involves the acetylation of matairesinol. The process begins with the extraction of matairesinol from plant sources, followed by its chemical modification. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale extraction of matairesinol from plant materials, followed by its chemical modification. The process is optimized for high yield and purity, and may involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Acetoxymatairesinoldimethylether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of various industrial products, including pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5-Acetoxymatairesinoldimethylether involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation. It may interact with specific enzymes and receptors, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Matairesinol: The parent compound from which 5-Acetoxymatairesinoldimethylether is derived.

    Secoisolariciresinol: Another lignan with similar biological activities.

    Pinoresinol: A lignan with antioxidant properties.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities. Its acetoxy and dimethylether groups contribute to its unique properties, differentiating it from other lignans.

Properties

Molecular Formula

C24H28O8

Molecular Weight

444.5 g/mol

IUPAC Name

[(R)-(3,4-dimethoxyphenyl)-[(3S,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate

InChI

InChI=1S/C24H28O8/c1-14(25)32-23(16-7-9-20(28-3)22(12-16)30-5)18-13-31-24(26)17(18)10-15-6-8-19(27-2)21(11-15)29-4/h6-9,11-12,17-18,23H,10,13H2,1-5H3/t17-,18-,23+/m1/s1

InChI Key

CJBJCEARMFPRTA-PNCHPQGNSA-N

Isomeric SMILES

CC(=O)O[C@H]([C@@H]1COC(=O)[C@@H]1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=O)OC(C1COC(=O)C1CC2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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